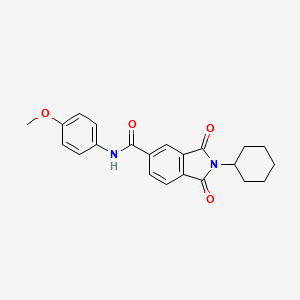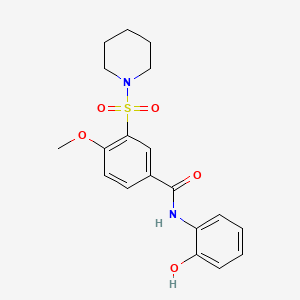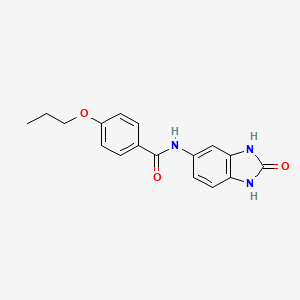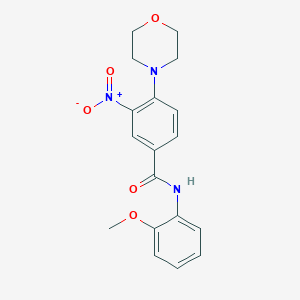
2-cyclohexyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Übersicht
Beschreibung
The chemical compound belongs to a class of compounds known for their varied biological activities and potential in pharmaceutical development. Its structure suggests it could be involved in numerous chemical reactions, leading to diverse biological effects. The synthesis and analysis of such compounds are critical in developing new drugs and understanding biological mechanisms.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions, including condensation, cyclization, and activation processes. For instance, Lu et al. (2021) describe the synthesis of a compound with antiproliferative activity through condensation and cyclization processes (Lu et al., 2021). These methods are indicative of the synthetic routes that could be applied to the compound , emphasizing the importance of precise reaction conditions and catalysts.
Molecular Structure Analysis
The molecular structure of such compounds is typically determined through crystallography and spectroscopic methods. Özer et al. (2009) characterized N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, demonstrating the importance of X-ray crystallography in elucidating the molecular conformation and the role of hydrogen bonding in stabilizing the structure (Özer et al., 2009).
Chemical Reactions and Properties
The chemical behavior of isoindoline derivatives can involve redox reactions, cyclizations, and acylations as key steps to introduce various functional groups or modify the molecular scaffold. Sharma et al. (2012) and Ramesh et al. (2019) discuss Rh(III)-catalyzed reactions for the synthesis of isoindolinones, highlighting the versatility of these compounds in undergoing chemical transformations (Sharma et al., 2012) (Ramesh et al., 2019).
Wirkmechanismus
Target of Action
The primary target of 2-cyclohexyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is the HER-2 protein . This protein is often overexpressed in certain types of cancer cells, such as the SKBr-3 breast cancer cell line . Overexpression of HER-2 can lead to increased cell proliferation and survival, contributing to the progression of cancer.
Mode of Action
The compound interacts with the HER-2 protein, inhibiting its function . This interaction leads to a decrease in the proliferation of cancer cells
Biochemical Pathways
The inhibition of HER-2 by this compound affects several biochemical pathways. These include pathways involved in cell proliferation and survival. By inhibiting HER-2, the compound can disrupt these pathways, leading to decreased cancer cell growth .
Result of Action
The result of the action of this compound is a decrease in the proliferation of cancer cells . This is achieved through the inhibition of the HER-2 protein and the disruption of associated biochemical pathways .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-28-17-10-8-15(9-11-17)23-20(25)14-7-12-18-19(13-14)22(27)24(21(18)26)16-5-3-2-4-6-16/h7-13,16H,2-6H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKCTTOCZMOJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4404904.png)

![1-(2-furylmethyl)-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidine-3-carboxamide](/img/structure/B4404916.png)
![N-cycloheptyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404923.png)
![2-(4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4404928.png)
![4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4404936.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4404953.png)
![3-[2-(4-acetyl-2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4404959.png)

![4-methyl-1-[2-(3-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4404980.png)
![1-(4-{2-[2-(4-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4404997.png)
![1-[3-(5-methyl-2-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B4405004.png)

